1-(4-(Hydroxymethyl)phenyl)ethanone

Overview

Description

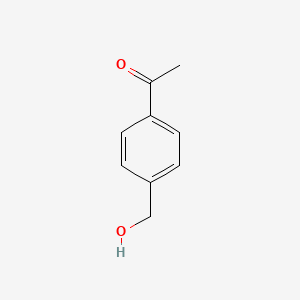

1-(4-(Hydroxymethyl)phenyl)ethanone, also known as 4-(Hydroxymethyl)acetophenone, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a hydroxymethyl group is attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

One of the most common synthetic routes to 1-(4-(Hydroxymethyl)phenyl)ethanone involves a two-step process starting from toluene derivatives:

Step 1: Friedel-Crafts Acylation

Toluene or a related aromatic compound undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the acetyl group onto the para position of the phenyl ring, yielding 4-acetylbenzyl chloride or related intermediates.Step 2: Reduction

The resulting 4-acetylbenzyl chloride intermediate is reduced, typically by hydride reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ with Pd/C), to convert the benzylic halide to the hydroxymethyl group, thereby producing this compound.

Key Reaction Conditions and Notes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, 0°C, 12 hr | Polar aprotic solvents (e.g., dichloromethane) enhance yield; catalyst loading critical to avoid side reactions |

| Reduction | NaBH₄ in methanol or catalytic hydrogenation | NaBH₄ selectively reduces ketone without affecting hydroxymethyl; catalytic hydrogenation may reduce aromatic ring, lowering selectivity |

Typical Yields: 75–85% for acylation; reduction yields vary with reagent choice but generally high with NaBH₄.

Oxidation of 4-(Hydroxymethyl)acetophenone

An alternative approach involves oxidizing 4-(hydroxymethyl)acetophenone to the corresponding carboxylic acid derivatives or selectively oxidizing to introduce the hydroxymethyl group:

Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic reflux conditions can convert the hydroxymethyl group to aldehyde or acid functionalities.

Controlled oxidation can yield this compound by stopping at the aldehyde stage or further derivatization.

| Oxidation Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation to acid | KMnO₄, acidic reflux | 4-Acetylbenzoic acid | 85% |

| Partial oxidation | Controlled KMnO₄ or CrO₃ | Hydroxymethyl ketone | Variable |

This method is more common in analytical or modification contexts rather than primary synthesis.

Biocatalytic Reduction

Recent advances have explored enzymatic synthesis routes:

Using plant cell cultures (e.g., Daucus carota), biocatalytic reduction of precursor ketones can yield enantiomerically enriched this compound derivatives.

Optimal conditions include pH 6.5–7.5 and temperatures around 25–30°C, achieving enantiomeric excesses above 90%.

| Method | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Biocatalytic reduction | Daucus carota cells, 28°C | 60–70 | ≥90% |

This method is valuable for producing chiral derivatives for pharmacological studies.

Formulation and Solubility Preparation Notes

For experimental and in vivo applications, this compound is often prepared as stock solutions or formulations:

- Stock solutions are typically prepared in DMSO at various molarities (1 mM, 5 mM, 10 mM) depending on the mass of compound and volume of solvent, as detailed in the following table:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 6.6591 | 1.3318 | 0.6659 |

| 5 | 33.2956 | 6.6591 | 3.3296 |

| 10 | 66.5912 | 13.3182 | 6.6591 |

- For in vivo formulations, the DMSO master solution is diluted sequentially with co-solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or mild heating assist dissolution.

Analytical and Research Findings Related to Preparation

Reaction Monitoring and Validation

-

- Infrared (IR) spectroscopy shows characteristic C=O stretch near 1680 cm⁻¹ and O–H stretch near 3400 cm⁻¹ confirming acetyl and hydroxymethyl groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns and purity.

- Mass spectrometry (MS) reveals molecular ion at m/z 164 (C₉H₁₀O₂⁺).

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is employed to verify purity (typically >95% post-synthesis).

Stability and Solubility Profiles

- Highly soluble in polar organic solvents such as ethanol and DMSO.

- Sparingly soluble in water (<1 mg/mL at 25°C), requiring co-solvents or sonication for biological assays.

- Stable under ambient conditions but decomposes at elevated temperatures (~300°C) via decarbonylation.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation + Reduction | Acetyl chloride, AlCl₃; NaBH₄ or H₂/Pd-C | 75–85 | High selectivity with NaBH₄; mild conditions preferred |

| Oxidation of Hydroxymethyl Acetophenone | KMnO₄ or CrO₃, acidic reflux | 60–85 | Used for derivative synthesis |

| Biocatalytic Reduction | Plant cells, pH 6.5–7.5, 25–30°C | 60–70 | Produces chiral derivatives, high ee |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO, HSO, reflux | 4-Acetylbenzoic acid | 85% |

Mechanism : The hydroxymethyl group is oxidized sequentially to an aldehyde intermediate and finally to a carboxylic acid under strong acidic conditions.

Reduction Reactions

The ketone group (C=O) can be reduced to a secondary alcohol.

Key Insight : NaBH selectively reduces the ketone without affecting the hydroxymethyl group .

Esterification

The hydroxymethyl group reacts with acylating agents to form esters.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | 4-Acetylbenzyl acetate | 92% | |

| Propionyl chloride | DMAP, CHCl | 4-Acetylbenzyl propionate | 88% |

Application : Ester derivatives are intermediates in pharmaceutical synthesis .

Bromination and Halogenation

Electrophilic aromatic substitution occurs at the para position relative to the acetyl group.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br, FeBr | 3-Bromo-1-(4-(hydroxymethyl)phenyl)ethanone | 78% | |

| Chlorination | Cl, AlCl | 3-Chloro derivative | 65% |

Regioselectivity : Directed by the electron-withdrawing acetyl group, favoring substitution at the meta position .

Condensation Reactions

The ketone participates in Schiff base formation and aldol condensations.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-2-hydroxybenzaldehyde | Ethanol, reflux | Schiff base (imine) | 75% | |

| Benzaldehyde | NaOH, EtOH | Chalcone derivative | 68% |

Notable Example : Condensation with 4-fluoro-2-hydroxybenzaldehyde produces a light-yellow crystalline Schiff base .

Nucleophilic Additions

The ketone reacts with nucleophiles like Grignard reagents.

| Reagent | Product | Notes | Source |

|---|---|---|---|

| CHMgBr | 1-(4-(Hydroxymethyl)phenyl)-2-propanol | Tertiary alcohol formation | |

| PhMgBr | Diphenyl derivative | Requires anhydrous conditions |

Protection/Deprotection Strategies

The hydroxymethyl group is often protected during multi-step syntheses.

| Protection Method | Reagent | Deprotection | Source |

|---|---|---|---|

| Silylation | TBSCl, imidazole | HF, MeCN | |

| Acetylation | AcO | NaOH, MeOH |

Thermal Decomposition

At elevated temperatures, decarbonylation occurs:

Conditions : 300°C, inert atmosphere .

Scientific Research Applications

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)ethanone has numerous applications in scientific research and industry:

Organic Synthesis

- Building Block : It serves as a precursor for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Pharmaceutical Applications

- Antioxidant Properties : The compound has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Studies indicate it possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory pathways, which may have implications for treating inflammatory diseases.

Biological Research

- Plant Antioxidant : Investigated for its potential use as a natural preservative and antioxidant in plant-based products.

- Therapeutic Potential : Explored for its effects on various biological pathways, indicating possible therapeutic uses in medicinal chemistry.

Industrial Applications

- Corrosion Inhibitors : Utilized in the development of corrosion inhibitors and other industrial chemicals due to its stability and reactivity.

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Versatile precursor |

| Pharmaceutical | Antioxidant, antimicrobial, anti-inflammatory | Potential therapeutic agent |

| Biological Research | Plant antioxidant and preservative | Investigated for safety and efficacy |

| Industrial Chemistry | Corrosion inhibitors | Enhances durability of materials |

Case Study 1: Antioxidant Effects

In a controlled study involving human cell lines exposed to oxidative stress, treatment with this compound demonstrated significant reduction in oxidative damage markers. This suggests its potential utility in formulations aimed at reducing oxidative stress-related conditions.

Case Study 2: Antimicrobial Properties

Research conducted on various bacterial strains showed that the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-(4-(Hydroxymethyl)phenyl)ethanone can be compared with other similar compounds such as:

4-Acetylbenzyl alcohol: Similar structure but lacks the hydroxymethyl group.

4-(Hydroxymethyl)acetophenone: Similar structure but with different functional groups.

4-Hydroxyacetophenone: Lacks the hydroxymethyl group but has a hydroxyl group at the para position

Uniqueness: Its hydroxymethyl and carbonyl groups allow for diverse chemical transformations and interactions with biological targets .

Biological Activity

1-(4-(Hydroxymethyl)phenyl)ethanone, also known by its CAS number 75633-63-5, is an organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation to form 4-(carboxymethyl)acetophenone and reduction to yield 1-(4-(Hydroxymethyl)phenyl)ethanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls or interfering with essential enzymes necessary for bacterial survival.

- Anticancer Activity : Research indicates that it may induce apoptosis or inhibit cell proliferation through various signaling pathways, making it a candidate for cancer treatment .

- Enzyme Interaction : Studies have shown binding affinity with biological targets such as enzymes and receptors, which is crucial for understanding its therapeutic effects.

Antimicrobial Properties

This compound has been investigated for its effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity against selected pathogens:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Low |

The presence of the hydroxymethyl group enhances its interaction with bacterial cell components, leading to increased antimicrobial efficacy .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (hepatoma)

- Caco-2 (colon cancer)

The mechanism involves downregulation of oncogenic transcription factors such as NF-κB and AP-1, which are pivotal in cancer progression .

Case Studies and Research Findings

Recent studies have focused on the compound's potential in pharmaceutical applications:

- A study highlighted its use in drug development due to its ability to modulate biological pathways involved in inflammation and cancer .

- Another investigation explored its antioxidant properties, suggesting that it could mitigate oxidative stress in cells, further supporting its role in disease prevention .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 4-Acetylbenzyl alcohol | Lacks hydroxymethyl group | Lower antimicrobial activity |

| 4-Hydroxyacetophenone | Lacks hydroxymethyl group | Moderate anticancer properties |

| 4-(Hydroxymethyl)acetophenone | Different functional groups | Similar but less potent activity |

The unique combination of functional groups in this compound allows for diverse chemical transformations and enhances its biological interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(Hydroxymethyl)phenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation , where 4-(hydroxymethyl)benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone . Alternative methods include:

- Biocatalytic reduction : Enzymatic reduction of precursor ketones using plant cells (e.g., Daucus carota) to introduce stereoselectivity, achieving >90% enantiomeric excess under optimized pH (6.5–7.5) and temperature (25–30°C) .

Key Factors Affecting Yield:

- Catalyst loading : Excess AlCl₃ (>1.2 eq.) may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation.

- Temperature : Biocatalytic methods require strict thermal control to maintain enzyme activity.

Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 0°C, 12 hr | 75–85 | 95% (HPLC) |

| Biocatalytic Reduction | D. carota cells, 28°C | 60–70 | ≥99% ee |

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- IR Spectroscopy : Key peaks include C=O stretch at ~1680 cm⁻¹ (acetyl group) and O–H stretch at ~3400 cm⁻¹ (hydroxymethyl) .

- NMR Analysis :

- Mass Spectrometry : Molecular ion peak at m/z 164 (C₉H₁₀O₂⁺) with fragmentation patterns confirming the acetyl and hydroxymethyl groups .

Note: Cross-validate using X-ray crystallography for absolute configuration, especially if enantiomeric purity is critical .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility :

- Highly soluble in polar solvents (e.g., ethanol, DMSO) but sparingly soluble in water (<1 mg/mL at 25°C) .

- Use sonication or co-solvents (e.g., 10% DMSO in water) for aqueous assays.

- Stability :

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for pharmacological studies?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to control stereochemistry during ketone reduction .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving ≥98% ee under mild conditions (pH 7.0, 30°C) .

Table 2: Enantioselective Approaches

| Technique | Conditions | ee (%) |

|---|---|---|

| Chiral Ru Catalyst | H₂ (50 psi), 40°C, 24 hr | 92 |

| Enzymatic Hydrolysis | Phosphate buffer, 30°C | 98 |

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Artifact Identification : For IR, subtract solvent peaks (e.g., CCl₄ at 1550 cm⁻¹) and confirm with 2D NMR (COSY, HSQC) to assign overlapping signals .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers causing split peaks in ¹H spectra .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) .

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The hydroxymethyl (–CH₂OH) group:

- Enhances Electrophilicity : Activates the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .

- Participates in H-Bonding : Stabilizes transition states in asymmetric catalysis, improving enantioselectivity .

- Side Reactions : May undergo oxidation to –COOH under strong oxidizing conditions (e.g., KMnO₄, Δ), requiring protective groups (e.g., TBSCl) .

Q. What interdisciplinary approaches are used to study the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with SPR (binding affinity <10 μM) .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

- Toxicity Screening : In vitro cytotoxicity assays (MTT) on HEK-293 cells; IC₅₀ values correlated with logP (optimal range: 1.5–2.5) .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported melting points (MP) across studies.

Resolution :

- Purity Check : HPLC purity ≥98% reduces MP variability.

- Polymorphism : Perform DSC to detect multiple crystalline forms.

- Method Documentation : Standardize heating rates (e.g., 1°C/min) in MP determination .

Authoritative Sources Cited:

Properties

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRENWXJYWGKSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342868 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75633-63-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.